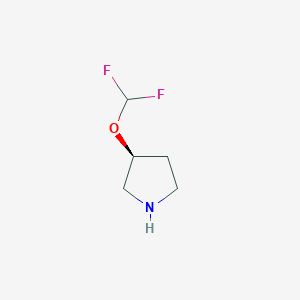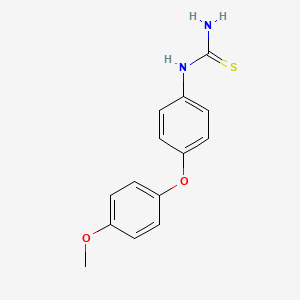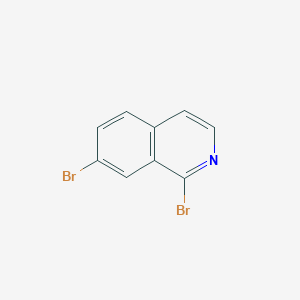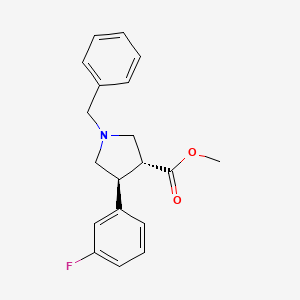
Phylpa
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phylpa is synthesized through a series of chemical reactions involving the stereochemistry of fatty acid moieties and cyclic phosphate structures. The synthesis typically involves the following steps:
Formation of the fatty acid moiety: This involves the esterification of a long-chain fatty acid.
Cyclization: The fatty acid derivative is then cyclized to form a cyclic phosphate ester.
Final Assembly: The cyclic phosphate ester is combined with other molecular components to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
Batch reactions: Conducted in large reactors with precise temperature and pH control.
Purification: Using techniques such as crystallization and chromatography to isolate the pure compound.
Quality Control: Ensuring the final product meets stringent purity standards through analytical methods like HPLC and NMR.
Análisis De Reacciones Químicas
Types of Reactions: Phylpa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products:
Aplicaciones Científicas De Investigación
Phylpa has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying DNA polymerase-α inhibition and related biochemical pathways.
Biology: Helps in understanding cell cycle regulation and DNA damage responses.
Industry: Utilized in the production of research chemicals and as a tool in drug discovery
Mecanismo De Acción
Phylpa exerts its effects by inhibiting DNA polymerase-α, an enzyme essential for DNA replication. The inhibition occurs due to the interaction of this compound’s cyclic phosphate structure with the enzyme’s active site, preventing the polymerization of nucleotides. This action disrupts DNA synthesis, leading to cell cycle arrest and potential apoptosis in rapidly dividing cells .
Comparación Con Compuestos Similares
Aphidicolin: Another DNA polymerase-α inhibitor, but with a different molecular structure and mechanism.
Cytosine Arabinoside: Inhibits DNA polymerase but is primarily used in chemotherapy.
Gemcitabine: A nucleoside analog that inhibits DNA synthesis through incorporation into DNA strands.
Uniqueness of Phylpa: this compound’s unique cyclic phosphate structure and its specific inhibitory action on DNA polymerase-α distinguish it from other similar compounds. Its weak inhibitory activity, due to the stereochemistry of its fatty acid moiety, makes it a valuable tool for studying subtle regulatory mechanisms in DNA replication .
Propiedades
IUPAC Name |
sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37O6P.Na/c1-2-3-4-8-11-17-14-18(17)12-9-6-5-7-10-13-20(21)24-15-19-16-25-27(22,23)26-19;/h17-19H,2-16H2,1H3,(H,22,23);/q;+1/p-1/t17-,18+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICAWYFVDGKMD-CVEUAIMDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)OCC2COP(=O)(O2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC[C@@H]2COP(=O)(O2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)



![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)
![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)



![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1434693.png)



